![molecular formula C14H22O2S B4996386 1-[4-(isopropylthio)butoxy]-3-methoxybenzene](/img/structure/B4996386.png)
1-[4-(isopropylthio)butoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(isopropylthio)butoxy]-3-methoxybenzene is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is also known by the chemical name "ITBMB" and has been shown to have several beneficial properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of ITBMB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. It is also believed to have anti-oxidant properties that help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
ITBMB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer development. Additionally, it has been shown to have anti-oxidant properties that help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of ITBMB for lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent compound for use in experiments. However, one limitation is that it can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several future directions for the study of ITBMB. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new potential applications for ITBMB in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of ITBMB and its biochemical and physiological effects.
Synthesis Methods
The synthesis of ITBMB is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-3-methoxyphenol with potassium tert-butoxide to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with isopropylthiol to form the intermediate product. The final step involves the reaction of the intermediate product with 1-chlorobutane to form ITBMB.
Scientific Research Applications
ITBMB has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
1-methoxy-3-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2S/c1-12(2)17-10-5-4-9-16-14-8-6-7-13(11-14)15-3/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVKGBBUOAERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
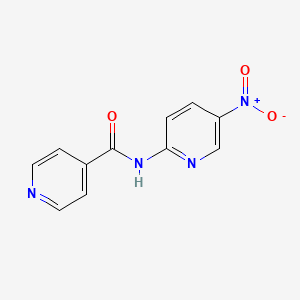
![1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
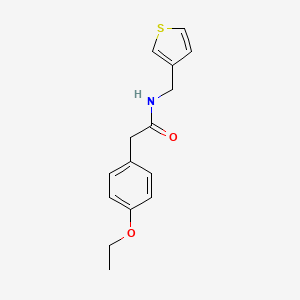
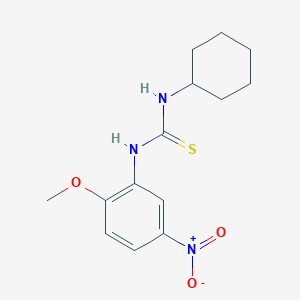
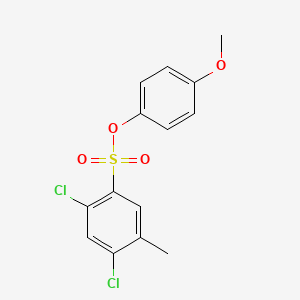
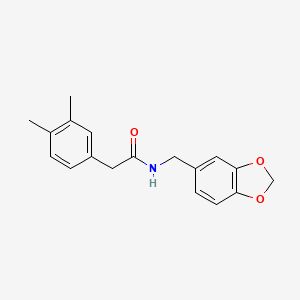

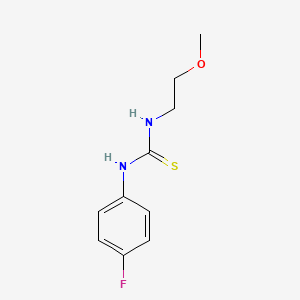
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)
![1-allyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4996370.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4996394.png)

![N-(4-fluorobenzyl)-N'-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B4996403.png)